REACTION_CXSMILES
|
CC(C)([O-])C.[Na+].[Cl:7][C:8]1[N:13]=[C:12]([C:14]2[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[NH:16][CH:15]=2)[C:11]([Cl:23])=[CH:10][N:9]=1.[C:24]1([S:30](Cl)(=[O:32])=[O:31])[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>CN(C=O)C>[C:24]1([S:30]([N:16]2[C:17]3[C:22](=[CH:21][CH:20]=[CH:19][CH:18]=3)[C:14]([C:12]3[C:11]([Cl:23])=[CH:10][N:9]=[C:8]([Cl:7])[N:13]=3)=[CH:15]2)(=[O:32])=[O:31])[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1 |f:0.1|
|
Name
|
|
Quantity
|
529 mg
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
1.321 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)C1=CNC2=CC=CC=C12)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)C1=CNC2=CC=CC=C12)Cl
|
Name
|
|
Quantity
|
0.645 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.064 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0.053 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at r.t. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at r.t. for a further 0.25 h
|
Duration
|
0.25 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of CH3OH (6 mL)
|
Type
|
ADDITION
|
Details
|
neutralised by the addition of solid CO2 pellets
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was dissolved in CH2Cl2 (100 mL)
|
Type
|
FILTRATION
|
Details
|
This solution was filtered through a 20 g silica pad
|
Type
|
ADDITION
|
Details
|
the eluted solution was diluted with isohexane (50 mL)
|
Type
|
CONCENTRATION
|
Details
|
This solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a volume of 70 mL
|
Type
|
TEMPERATURE
|
Details
|
was then cooled
|
Type
|
FILTRATION
|
Details
|
A resulting crystalline precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with isohexane/CH2Cl2 (4:1, 50 mL)
|
Type
|
CUSTOM
|
Details
|
dried by suction
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)N1C=C(C2=CC=CC=C12)C1=NC(=NC=C1Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 923 mg | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 45.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |